2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220035-51-7
VCID: VC2926639
InChI: InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H
SMILES: C1CNCCC1N2CCN(CC2)CCO.Cl.Cl
Molecular Formula: C11H25Cl2N3O
Molecular Weight: 286.24 g/mol

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

CAS No.: 1220035-51-7

Cat. No.: VC2926639

Molecular Formula: C11H25Cl2N3O

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride - 1220035-51-7

Specification

CAS No. 1220035-51-7
Molecular Formula C11H25Cl2N3O
Molecular Weight 286.24 g/mol
IUPAC Name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H
Standard InChI Key DCFZBXFZYXNRQA-UHFFFAOYSA-N
SMILES C1CNCCC1N2CCN(CC2)CCO.Cl.Cl
Canonical SMILES C1CNCCC1N2CCN(CC2)CCO.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Information

The compound 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride contains heterocyclic nitrogen structures connected in a specific arrangement. Based on available data for the closely related 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, we can make certain inferences about our target compound. The related compound has a molecular formula of C₁₂H₂₇Cl₂N₃O with a molecular weight of 300.27 g/mol.

Structural Features

The structure of the compound likely consists of:

  • A piperidine ring system

  • A piperazine ring system

  • An ethanol moiety attached to the piperazine ring

  • Two hydrochloride groups forming the dihydrochloride salt

The closely related compound (with the methyl group) is described as having "a piperidine and a piperazine ring connected through a methylene group, with an ethanol moiety attached to the piperazine ring". Our target compound would presumably have a direct connection between the piperidine and piperazine rings without the methylene bridge.

Physical and Chemical Properties

Stability Considerations

Synthetic Approaches and Preparation

Related Synthetic Methodologies

For structurally similar compounds containing piperazine rings, synthetic approaches often involve:

  • Nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile

  • Alkylation reactions to introduce the ethanol moiety

  • Salt formation using hydrochloric acid to create the dihydrochloride salt

For example, in the synthesis of cetirizine derivatives, 1-[(4-chlorophenyl)phenylmethyl]-piperazine can be reacted with 2-haloethanol in the presence of an acid acceptor such as an inorganic base (e.g., sodium carbonate) or a quaternary organic base (e.g., triethylamine) to introduce the hydroxyethyl group . This reaction has been reported to achieve yields up to 90% for certain analogs .

Structural Comparison with Related Compounds

Comparison with 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

The most closely related compound identified in the search results is 2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride. The key structural difference appears to be:

  • Target compound: Direct connection between piperidine and piperazine rings

  • Related compound: Piperidine and piperazine rings connected via a methylene (-CH₂-) bridge

This structural difference would likely affect the molecule's conformational flexibility, binding properties, and potentially its pharmacological activity.

Comparison with Cetirizine-Related Compounds

The search results also mention 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol,dihydrochloride, which is listed as "Cetirizine Impurity G dihydrochloride Levocetirizine Hydrochloride Impurity G" . While structurally distinct from our target compound, both share:

  • A piperazine ring with an ethanol moiety

  • Dihydrochloride salt form

The key difference is that cetirizine-related compounds contain a (4-chlorophenyl)phenylmethyl group attached to the piperazine instead of a piperidine ring.

Property2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol,dihydrochloride
Core StructurePiperazine-piperidinePiperazine-methylene-piperidinePiperazine-(4-chlorophenyl)phenylmethyl
Molecular FormulaNot specified in resultsC₁₂H₂₇Cl₂N₃OC₁₉H₂₅Cl₃N₂O
Molecular WeightNot specified in results300.27 g/mol403.77 g/mol
CAS NumberNot specified in results1220034-37-6164726-80-1
SolubilityNot specified in resultsNot specified in resultsSparingly soluble in water, slightly soluble in methanol
Melting PointNot specified in resultsNot specified in results>200°C (dec.)

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